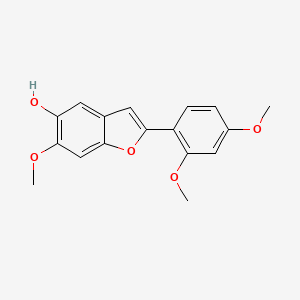![molecular formula C20H14O4 B12884042 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid CAS No. 195260-13-0](/img/structure/B12884042.png)
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and benzoic acid derivatives.
Formation of the Intermediate: The dibenzofuran is first functionalized to introduce a reactive group, such as a hydroxyl or halide group, at the 2-position.
Coupling Reaction: The functionalized dibenzofuran is then reacted with a benzoic acid derivative under appropriate conditions to form the desired product. Common reagents for this step include bases like triethylamine and coupling agents such as DCC (dicyclohexylcarbodiimide).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: These interactions can affect signaling pathways, metabolic processes, and other cellular functions, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo[b,d]furan-2-ylboronic acid
- Dibenzo[b,d]furan-2-ylmethanol
- 2-(Dibenzo[b,d]furan-2-yl)benzoic acid
Uniqueness
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is unique due to its specific structural arrangement, which combines the properties of dibenzofuran and benzoic acid
Propiedades
Número CAS |
195260-13-0 |
|---|---|
Fórmula molecular |
C20H14O4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-(dibenzofuran-2-yloxymethyl)benzoic acid |
InChI |
InChI=1S/C20H14O4/c21-20(22)15-6-2-1-5-13(15)12-23-14-9-10-19-17(11-14)16-7-3-4-8-18(16)24-19/h1-11H,12H2,(H,21,22) |
Clave InChI |
BFDXFWPPLTTWSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)OC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
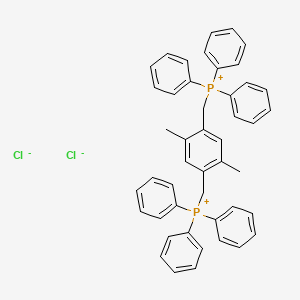
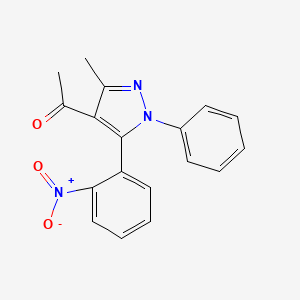
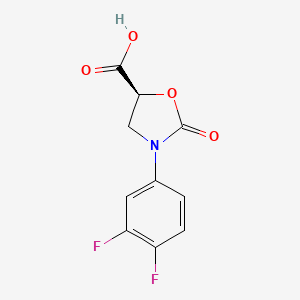
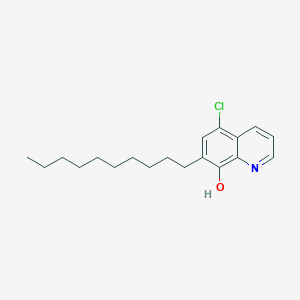



![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)
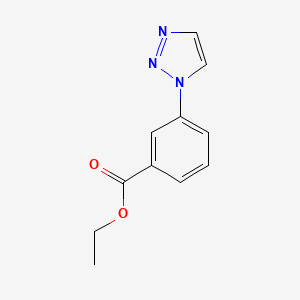
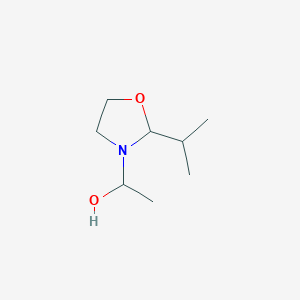
![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)
